5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Catalog No.
S1535704
CAS No.
940289-57-6
M.F
C19H18ClN3O4
M. Wt
387.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-meth...

CAS Number

940289-57-6

Product Name

5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

IUPAC Name

3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

InChI

InChI=1S/C19H18ClN3O4/c1-3-21-19(26)18-16(10-4-6-11(27-2)7-5-10)17(22-23-18)12-8-13(20)15(25)9-14(12)24/h4-9,24-25H,3H2,1-2H3,(H,21,26)(H,22,23)

InChI Key

HUNAOTXNHVALTN-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=C(C(=NN1)C2=CC(=C(C=C2O)O)Cl)C3=CC=C(C=C3)OC

Synonyms

3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

Canonical SMILES

CCNC(=O)C1=C(C(=NN1)C2=CC(=C(C=C2O)O)Cl)C3=CC=C(C=C3)OC

Description

The exact mass of the compound 5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of resorcinols in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Molecular Structure Analysis

The key features of the molecule include:

  • A central pyrazole ring with a carboxamide group (CONH2) attached at the 3rd position [].
  • An ethyl group (C2H5) attached to a nitrogen atom at the 1st position of the pyrazole ring [].
  • A chlorinated (Cl) and hydroxylated (2 OH groups) phenyl ring at the 5th position of the pyrazole ring [].
  • Another methoxylated (OCH3) phenyl ring at the 4th position [].

The presence of these functional groups suggests potential hydrogen bonding and interaction with other molecules due to polarity. The chlorine atom might contribute to halogen bonding interactions as well [].


Chemical Reactions Analysis

Specific information on the synthesis or reactions involving this particular compound is not documented in available scientific literature []. However, general synthesis pathways for structurally similar pyrazole derivatives can be found. These often involve reactions between hydrazides and β-dicarbonyl compounds.


Physical And Chemical Properties Analysis

Data on physical and chemical properties like melting point, boiling point, solubility, etc., are currently unavailable for this specific compound [].

There is no scientific research documented on the mechanism of action for this specific compound [].

Safety information regarding this compound, including toxicity, flammability, and reactivity, is not available in scientific databases []. Due to the presence of chlorine, it's advisable to handle the compound with care, assuming potential irritant properties common to halogenated compounds.

Note:

  • The absence of information in specific sections does not necessarily indicate a lack of properties or functionalities. More research might be needed to fully characterize this compound.

Chemical Identity and Classification:

5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is an aromatic amide classified as a pyrazole derivative according to the ChEMBL database [].

Research Areas:

While the specific research applications of this particular compound are limited and not extensively documented, pyrazole derivatives as a class have been explored in various scientific research fields, including:

  • Kinase Inhibitors: Pyrazoles have been investigated for their potential to inhibit enzymes called kinases, which play a crucial role in various cellular processes. Some pyrazole-based kinase inhibitors have shown promise in cancer treatment [].
  • Antimicrobial Activity: Studies suggest that certain pyrazole derivatives exhibit antimicrobial properties against bacteria and fungi [].
  • Anti-inflammatory and Analgesic Activity: Research suggests that some pyrazole derivatives possess anti-inflammatory and analgesic (pain-relieving) properties [].

XLogP3

3.4

Wikipedia

5-(5-CHLORO-2,4-DIHYDROXYPHENYL)-N-ETHYL-4-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Dates

Modify: 2023-08-15
1.Sharp, S.Y.,Prodromou, C.,Boxall, K., et al. Inhibition of the heat shock protein 90 molecular chaperone in vitro and in vivo by novel, synthetic, potent resorcinylic pyrazole/isoxazole amide analogues. Molecular Cancer Therapeutics 6(4), 1198-1211 (200

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